1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) detailed the synthesis of a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated potential anxiolytic-like and antidepressant activities, highlighting their potential for future research in anxiolytic and antidepressant drug development Zagórska et al., 2009.
Biological Activity of Xanthene Derivatives
Bhatia et al. (2016) investigated the antiasthmatic activity of xanthene derivatives, including compounds with structures similar to the one . These compounds showed significant pulmonary vasodilator activity, suggesting a potential application in developing anti-asthmatic agents Bhatia et al., 2016.
Structure-Activity Relationships and Molecular Studies
Another research by Zagórska et al. (2015) focused on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study identified several compounds with potential anxiolytic and antidepressant activities, emphasizing the importance of substituents in receptor affinity and selectivity Zagórska et al., 2015.
Antimycobacterial Activity
Lv et al. (2017) designed novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant MTB strains. This study exemplifies the potential use of structurally related compounds in treating mycobacterial infections Lv et al., 2017.
properties
IUPAC Name |
4,7-dimethyl-6-(4-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-7-9-18(10-8-16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-5-4-6-12-26/h7-10,15H,4-6,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMMINGGRNVNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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